![molecular formula C20H18N2O5 B6502267 (5Z)-1-(4-ethoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione CAS No. 313554-14-2](/img/structure/B6502267.png)
(5Z)-1-(4-ethoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
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Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may include details about the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis
This involves studying the spatial arrangement of atoms in the compound and the chemical bonds that hold those atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, optical activity, and reactivity .Scientific Research Applications
Perovskite Solar Cells (PSCs)
(a) Importance of Terminated Groups in Hole-Transport Materials (HTMs): Hole-transport materials (HTMs) play a crucial role in determining the photovoltaic performance and long-term stability of perovskite solar cells (PSCs). These materials facilitate hole extraction and transfer while acting as a barrier to protect the perovskite layer from moisture and oxygen. A recent study investigated two new 9,9-bis(4-methoxyphenyl)-substituted fluorene-based HTMs: H (YT1) and methoxyphenyl-fluorene (YT3). The results showed that YT3-based PSCs achieved impressive power conversion efficiencies (PCEs) of 20.23% and 13.36% for (FAPbI3)0.85(MAPbBr3)0.15 and CsPbI2Br compositions, respectively. These PCEs surpassed those of Spiro-OMeTAD (19.18% and 12.30%). Additionally, the YT3-based PSC demonstrated good long-term stability over 600 hours.
Conductive Polymers
(a) Poly(3,4-ethylenedioxythiophene) (PEDT, PEDOT): Poly(3,4-ethylenedioxythiophene) (PEDT or PEDOT) is a highly valuable electric and electronic material. Its industrial applications span various fields, including organic electronics, sensors, and energy storage devices. PEDT exhibits excellent electrical conductivity, optical transparency, and environmental stability. Researchers have explored its use in conductive coatings, transparent electrodes, and organic photovoltaics. The basic chemical and physical properties of PEDT make it a versatile material for emerging technologies .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(5Z)-1-(4-ethoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-3-27-16-10-6-14(7-11-16)22-19(24)17(18(23)21-20(22)25)12-13-4-8-15(26-2)9-5-13/h4-12H,3H2,1-2H3,(H,21,23,25)/b17-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHWQDMVWNSSHG-ATVHPVEESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OC)C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)OC)/C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-1-(4-ethoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
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